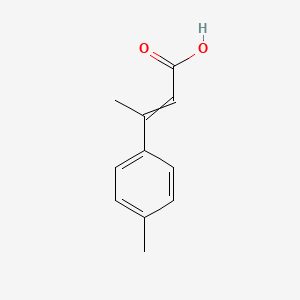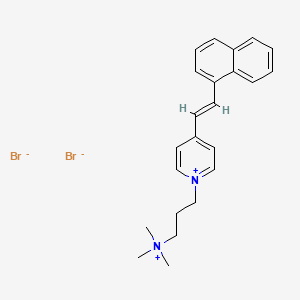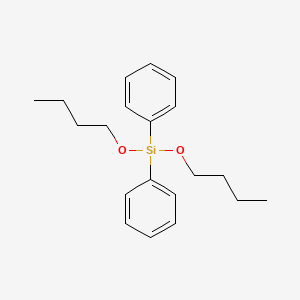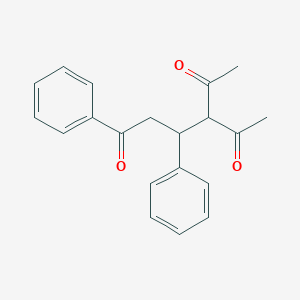
CID 78062228
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium–scandium (3/1) is an alloy composed of aluminium and scandium in a 3:1 ratio. This compound is known for its exceptional properties, including high strength, excellent weldability, and resistance to corrosion. The addition of scandium to aluminium significantly enhances the mechanical properties of the alloy, making it suitable for various high-performance applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aluminium–scandium alloys typically involves the reduction of scandium fluoride using aluminium powder. This process is known as aluminothermic reduction. Scandium fluoride is prepared by treating scandium oxide with hydrofluoric acid. The reaction conditions involve heating the mixture to around 950°C and maintaining this temperature for 90 to 120 minutes .
Industrial Production Methods: Industrial production of aluminium–scandium alloys can be achieved through a hybrid metallothermic/electrolysis process. This method involves the use of a proprietary molten salt composition and allows for continuous operation with high material yield. The process can achieve scandium concentrations of up to 8% in the alloy .
Chemical Reactions Analysis
Types of Reactions: Aluminium–scandium alloys undergo various chemical reactions, including oxidation and precipitation. The addition of scandium to aluminium limits grain growth in the heat-affected zone of welded components, forming smaller crystals and reducing precipitate-free zones .
Common Reagents and Conditions: Common reagents used in the reactions involving aluminium–scandium alloys include hydrofluoric acid for the preparation of scandium fluoride and aluminium powder for the reduction process. The conditions typically involve high temperatures and controlled atmospheres to ensure the desired properties of the alloy .
Major Products: The major products formed from these reactions include aluminium oxide and scandium oxide, which provide protective coatings that prevent further oxidation. The formation of Al3Sc precipitates significantly enhances the strength and stability of the alloy .
Scientific Research Applications
Aluminium–scandium alloys have a wide range of scientific research applications due to their unique properties. In the field of chemistry, these alloys are used for the development of high-temperature ceramics and new generation computers. In biology and medicine, they are utilized for producing equipment for medical imaging and diagnostic devices. Industrial applications include aerospace technology, where the alloys are used in the manufacturing of aircraft components due to their high strength-to-weight ratio and excellent weldability .
Mechanism of Action
The mechanism by which aluminium–scandium alloys exert their effects involves the formation of coherent Al3Sc precipitates within the aluminium matrix. These precipitates create elastic strain fields that inhibit dislocation movement, thereby enhancing the strength and stability of the alloy. The nanoscale precipitates are coarsening resistant at high temperatures, allowing the alloy to retain its properties under extreme conditions .
Comparison with Similar Compounds
- Aluminium–zirconium alloys
- Aluminium–magnesium alloys
- Aluminium–zinc alloys
Comparison: Aluminium–scandium alloys are unique due to the potent strengthening effect of scandium, which is more effective than other alloying elements like zirconium, magnesium, and zinc. The Al3Sc precipitates formed in aluminium–scandium alloys are more stable at high temperatures compared to those in other aluminium alloys, making them suitable for high-performance applications in aerospace and other industries .
Properties
Molecular Formula |
Al3Sc |
|---|---|
Molecular Weight |
125.90052 g/mol |
InChI |
InChI=1S/3Al.Sc |
InChI Key |
QURMQMPKTWUDBV-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Sc] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)





![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)





![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

